7-Oxaspiro[3.5]nonan-2-ol
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Overview
Description
7-Oxaspiro[35]nonan-2-ol is a chemical compound with the molecular formula C8H14O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonan-2-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate diols with reagents that facilitate the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Oxaspiro[3.5]nonan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxaspiro[3.5]nonane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Oxaspiro[3.5]nonane: Has a different position of the oxygen atom in the ring system, leading to different chemical properties.
7-Oxaspiro[3.5]nonan-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-5-8(6-7)1-3-10-4-2-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCCVVDZDRFTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1501498-34-5 |
Source
|
Record name | 7-oxaspiro[3.5]nonan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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